3,3-Dimethyl-2-hexanone

Vue d'ensemble

Description

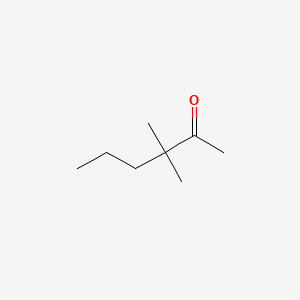

3,3-Dimethyl-2-hexanone is a chemical compound with the formula C8H16O. It has a molecular weight of 128.21204 g/mol . The IUPAC name for this compound is 3,3-dimethylhexan-2-one .

Molecular Structure Analysis

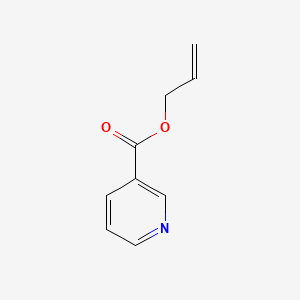

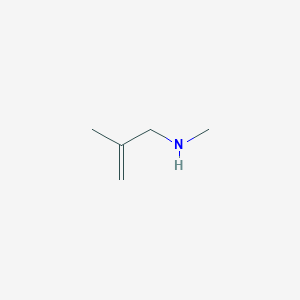

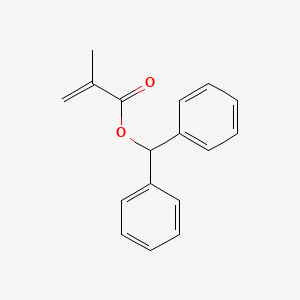

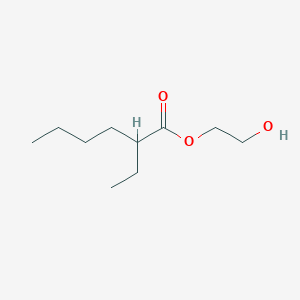

The molecule contains a total of 24 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 ketone (aliphatic) . The 2D chemical structure image of this compound is also called skeletal formula, which is the standard notation for organic molecules .Physical and Chemical Properties Analysis

This compound has a normal boiling temperature, critical temperature, and critical pressure. It also has a boiling temperature as a function of pressure from 3.05552e-005 kPa to 2929.63 kPa .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

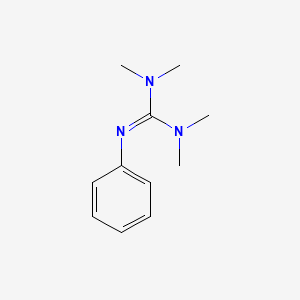

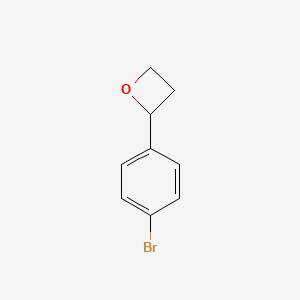

Research on 3,3-Dimethyl-2-hexanone has contributed significantly to the field of chemical synthesis and reactions. For instance, its reaction with N-benzyltriphenylphosphinimine leads to the formation of important chemical compounds like 1,3-butadiene and 2,2,4,4-tetramethyl-6-vinyl-l,3-dioxa-2,4-disilacyclohexane. This reaction has been proposed to involve the reaction of dimethylsilanone with 2,2-dimethyl-4-vinylsilaoxetane (Baceiredo et al., 1987).

Structural and Conformational Analysis

The gas-phase structures of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes, including 3,3-dimethyl, have been determined using gas electron diffraction. This research helps in understanding the structural and conformational properties of these compounds in various states (Vishnevskiy et al., 2015).

Food Science and Analysis

In the field of food science, this compound has been identified as a volatile compound in the thermal processing of milk, associated with off-flavors like cooked, stale, and sulfurous notes. This understanding is crucial for improving food quality and consumer satisfaction (Vazquez-Landaverde et al., 2005).

Catalysis and Material Science

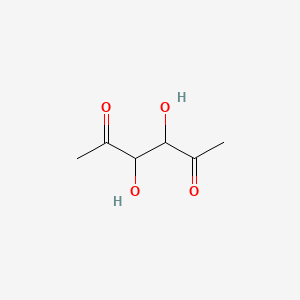

Studies have shown the application of this compound in catalysis and material science. For example, aldol condensation/hydrogenation reactions of 2-hexanone over Pd/CeZrOx catalysts are significant for the catalytic upgrading to transportation fuels of mono-functional oxygenated compounds (Kunkes et al., 2009).

Pesticide and Pest Control Research

In pest control research, compounds like 2-hexanone, closely related to this compound, are identified as part of the bed bug aggregation pheromone. This discovery is significant in developing effective and inexpensive tools for bed bug detection and potentially their control (Gries et al., 2015).

Safety and Hazards

3,3-Dimethyl-2-hexanone is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and may cause drowsiness or dizziness. It is suspected of damaging fertility or the unborn child. It may cause damage to organs (Nervous system) through prolonged or repeated exposure if inhaled .

Propriétés

IUPAC Name |

3,3-dimethylhexan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-5-6-8(3,4)7(2)9/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZPWSZYYTUCDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180752 | |

| Record name | 3,3-Dimethyl-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26118-38-7 | |

| Record name | 3,3-Dimethyl-2-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026118387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(1-oxopropyl)amino]benzoate](/img/structure/B3050390.png)